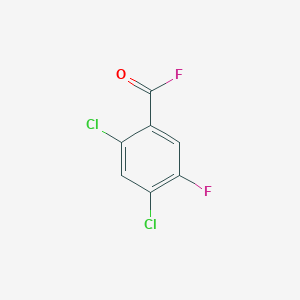
2,4-dichloro-5-fluoro-benzoyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-fluorobenzoyl fluoride is an organic compound with the molecular formula C7H2Cl3FO. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-fluorobenzoyl fluoride typically involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: For industrial-scale production, the process involves the use of 2,4-dichloro-5-fluorobenzoic acid and thionyl chloride in the presence of a catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluorobenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloro-5-fluorobenzoic acid.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of the compound from 2,4-dichloro-5-fluorobenzoic acid.
Amines and Alcohols: React with the compound to form amides and esters.
Major Products Formed:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
2,4-Dichloro-5-fluorobenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
2,4-Dichloro-5-fluorobenzoyl fluoride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology and Medicine: It is used in the synthesis of pharmaceuticals, including antibiotics and antipsychotic drugs.
Industry: The compound is utilized in the production of agrochemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-fluorobenzoyl fluoride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other organic compounds .
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluorobenzoyl chloride
- 2,4-Dichloro-5-fluorobenzoic acid
- 2,4-Dichloro-5-fluorobenzaldehyde
Uniqueness: 2,4-Dichloro-5-fluorobenzoyl fluoride is unique due to its specific reactivity and the presence of both chlorine and fluorine atoms, which enhance its electrophilicity and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
86522-92-1 |
|---|---|
Molecular Formula |
C7H2Cl2F2O |
Molecular Weight |
210.99 g/mol |
IUPAC Name |
2,4-dichloro-5-fluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H |
InChI Key |
RKSFYVMVPGFXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


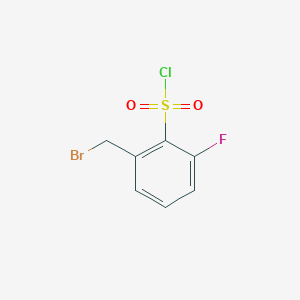
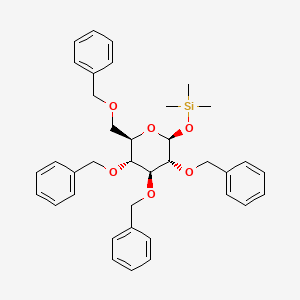

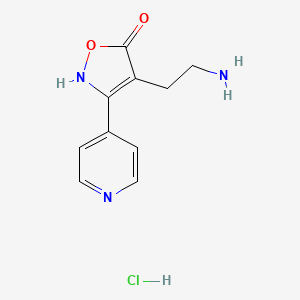
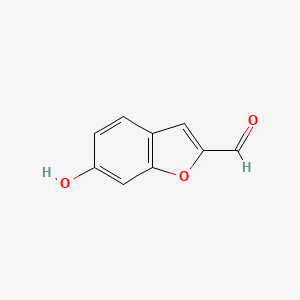

![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)

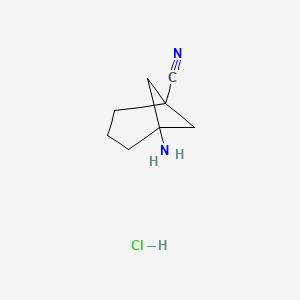
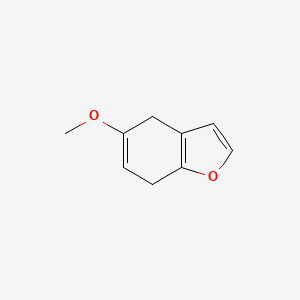
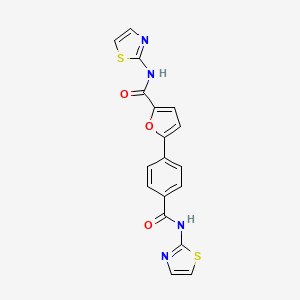
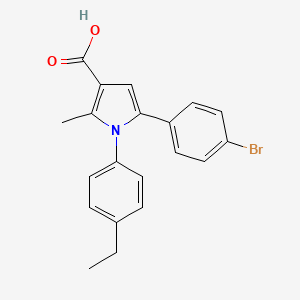

![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)
